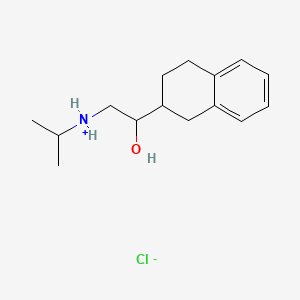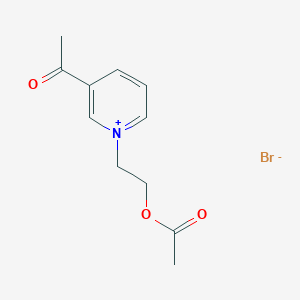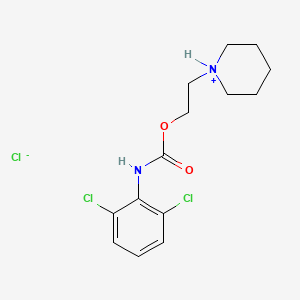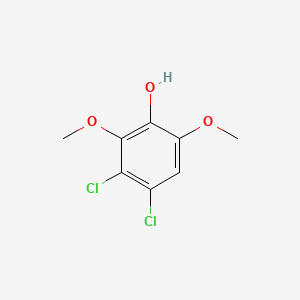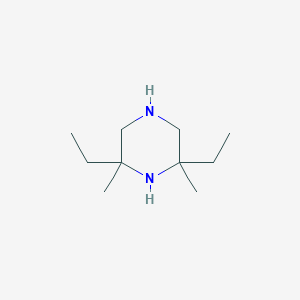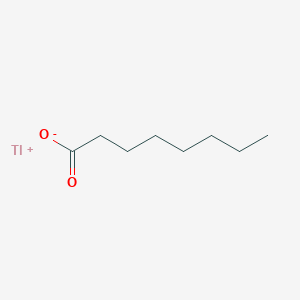![molecular formula C23H14ClN3O2 B13736058 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine CAS No. 14511-16-1](/img/structure/B13736058.png)
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is a chemical compound with the molecular formula C23H14ClN3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with naphthalen-2-ol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the naphthalen-2-yl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with methoxy groups instead of naphthalen-2-yl groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.
Uniqueness
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is unique due to its naphthalen-2-yl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with molecular targets or in the design of advanced materials .
Properties
CAS No. |
14511-16-1 |
|---|---|
Molecular Formula |
C23H14ClN3O2 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-chloro-4,6-dinaphthalen-2-yloxy-1,3,5-triazine |
InChI |
InChI=1S/C23H14ClN3O2/c24-21-25-22(28-19-11-9-15-5-1-3-7-17(15)13-19)27-23(26-21)29-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
KJYYFDSLZQXETA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)Cl)OC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


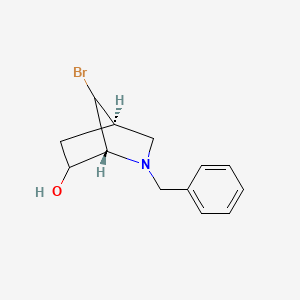
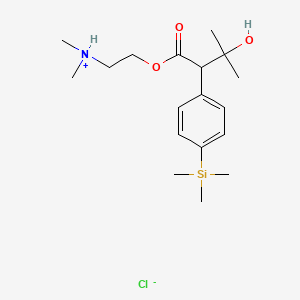
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)

